Notum Palmitoleate Pocket Binding: Structural Evidence for Isoquinolin-1-ylsulfanyl Scaffold Occupancy
The isoquinolin-1-ylsulfanyl scaffold engages the palmitoleate pocket of human Notum, as demonstrated by the X-ray co-crystal structure of the carboxylic acid analog 2-(isoquinolin-1-ylsulfanyl)acetic acid (PDB 7BN5, resolution 2.22 Å) [1]. While direct IC50 data for the N-propylacetamide derivative have not been publicly reported, the structure confirms that the isoquinolin-1-ylsulfanyl group occupies the same lipophilic pocket as the optimized lead isoquinoline 45 (IC50 0.085 ± 0.011 μM) [2]. The target compound replaces the carboxylic acid terminus with an N-propylacetamide, which is anticipated to modulate potency and metabolic stability relative to the acid form, analogous to the 2-phenoxyacetamide series where amide elaboration improved IC50 from 33 μM (fragment 3) to 0.085 μM (isoquinoline 45) [2]. The N-propyl substituent provides a distinct steric and lipophilic profile compared to the N,N-dimethyl analog (MW 246.33) [3], offering a differentiated vector for secondary pocket interactions.
| Evidence Dimension | Target binding (Notum palmitoleate pocket occupancy confirmed by X-ray crystallography) |
|---|---|
| Target Compound Data | 2-(Isoquinolin-1-ylsulfanyl)-N-propylacetamide: IC50 not publicly reported; structural analog confirmed to bind Notum (PDB 7BN5 carboxylic acid congener) |
| Comparator Or Baseline | Isoquinoline 45: IC50 0.085 ± 0.011 μM (Notum); Fragment 3: IC50 33 μM (Notum); 2-(Isoquinolin-1-ylsulfanyl)acetic acid: Notum co-crystal structure (PDB 7BN5, 2.22 Å) but IC50 not disclosed |
| Quantified Difference | Not calculable due to absence of direct IC50 for target compound. Fragment-to-lead optimization in the same pocket achieved ~388-fold potency improvement. |
| Conditions | Notum carboxylesterase biochemical assay; X-ray co-crystallography with recombinant human Notum |
Why This Matters
The crystallographically validated binding mode of the isoquinolin-1-ylsulfanyl core provides a structural rationale for selecting this scaffold for Notum-targeted studies, but procurement decisions require confirmation that the N-propylacetamide terminus retains or improves upon the binding of the acid congener.
- [1] Zhao Y, Jones EY. PDB 7BN5: Notum fragment_1 (2-(isoquinolin-1-ylsulfanyl)acetic acid). X-ray Diffraction, 2.22 Å. Deposited 2021-01-21. DOI: 10.2210/pdb7bn5/pdb View Source
- [2] Atkinson BN, Steadman D, Zhao Y, et al. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. Med Chem Commun. 2019;10(8):1361-1369. DOI: 10.1039/c9md00096h View Source
- [3] SpectraBase. Acetamide, 2-(1-isoquinolinylthio)-N,N-dimethyl-. Compound ID: B1H9s48eaf0. Molecular Formula: C13H14N2OS; MW: 246.33. https://spectrabase.com/compound/B1H9s48eaf0 View Source
